REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[CH3:6][N:7]([CH2:9][CH2:10][N:11]([CH3:13])[CH3:12])[CH3:8]>C1(C)C=CC=CC=1>[CH3:6][N:7]([CH2:9][CH2:10][N:11]([CH3:13])[CH3:12])[CH3:8].[CH3:2][CH2:3][CH2:4][CH3:5]
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
46.4 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.4 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
gently agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
azeotropically dried over a 4 hour period
|
Duration
|
4 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
this toluene was dried with 1.5 g of n-BuLi solution
|
Type
|
TEMPERATURE
|
Details
|
The dried toluene was cooled to 82° C. with the oil jacket and PID controller
|
Type
|
ADDITION
|
Details
|
was charged through the dip leg below the surface of the
|
Type
|
CUSTOM
|
Details
|
The feed line was then flushed with 75 mL of anhydrous toluene
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[CH3:6][N:7]([CH2:9][CH2:10][N:11]([CH3:13])[CH3:12])[CH3:8]>C1(C)C=CC=CC=1>[CH3:6][N:7]([CH2:9][CH2:10][N:11]([CH3:13])[CH3:12])[CH3:8].[CH3:2][CH2:3][CH2:4][CH3:5]
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
46.4 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.4 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
gently agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
azeotropically dried over a 4 hour period
|
Duration
|
4 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
this toluene was dried with 1.5 g of n-BuLi solution
|
Type
|
TEMPERATURE
|
Details
|
The dried toluene was cooled to 82° C. with the oil jacket and PID controller
|
Type
|
ADDITION
|
Details
|
was charged through the dip leg below the surface of the
|
Type
|
CUSTOM
|
Details
|
The feed line was then flushed with 75 mL of anhydrous toluene
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[CH3:6][N:7]([CH2:9][CH2:10][N:11]([CH3:13])[CH3:12])[CH3:8]>C1(C)C=CC=CC=1>[CH3:6][N:7]([CH2:9][CH2:10][N:11]([CH3:13])[CH3:12])[CH3:8].[CH3:2][CH2:3][CH2:4][CH3:5]
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
46.4 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.4 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
gently agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
azeotropically dried over a 4 hour period
|
Duration
|
4 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
this toluene was dried with 1.5 g of n-BuLi solution
|
Type
|
TEMPERATURE
|
Details
|
The dried toluene was cooled to 82° C. with the oil jacket and PID controller
|
Type
|
ADDITION
|
Details
|
was charged through the dip leg below the surface of the
|
Type
|
CUSTOM
|
Details
|
The feed line was then flushed with 75 mL of anhydrous toluene
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[CH3:6][N:7]([CH2:9][CH2:10][N:11]([CH3:13])[CH3:12])[CH3:8]>C1(C)C=CC=CC=1>[CH3:6][N:7]([CH2:9][CH2:10][N:11]([CH3:13])[CH3:12])[CH3:8].[CH3:2][CH2:3][CH2:4][CH3:5]
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
46.4 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.4 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
gently agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
azeotropically dried over a 4 hour period
|
Duration
|
4 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
this toluene was dried with 1.5 g of n-BuLi solution
|
Type
|
TEMPERATURE
|
Details
|
The dried toluene was cooled to 82° C. with the oil jacket and PID controller
|
Type
|
ADDITION
|
Details
|
was charged through the dip leg below the surface of the
|
Type
|
CUSTOM
|
Details
|
The feed line was then flushed with 75 mL of anhydrous toluene
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |